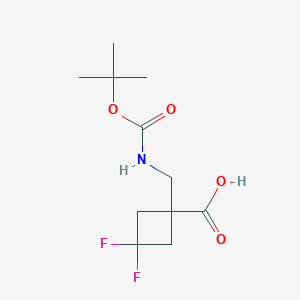
1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid
Vue d'ensemble
Description
The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It’s used to protect amines from reacting while other parts of a molecule are being modified. The compound you’re asking about seems to be a cyclobutane derivative with a Boc-protected aminomethyl group and two fluorine atoms.
Molecular Structure Analysis
The Boc group is a carbamate, which means it contains a carbonyl (C=O) group and an alkyl group (tert-butyl in this case). The aminomethyl group is attached to the cyclobutane ring, and the two fluorine atoms are likely on the same carbon of the cyclobutane ring, given the name "3,3-difluoro" .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine . This deprotection is often a key step in peptide synthesis and other multi-step organic syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions . Fluorinated compounds often have unique properties due to the high electronegativity and small size of fluorine .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluorinated Analogues
The creation of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of ACBC, represents a notable advancement in synthetic chemistry. This compound was synthesized from acetone, with a pivotal step involving the conversion of a ketone group into a CF2-group using morpholino-sulphur trifluoride (Mykhailiuk, Radchenko, & Komarov, 2010).
Development of Boronated Analogs for Therapy
A boronated aminocyclobutanecarboxylic acid was developed as a potential neutron capture therapy agent. This synthesis involved a series of steps starting from hydroxymethylcyclobutanone ketal, and the molecule is modeled after 1-aminocyclobutanecarboxylic acid due to its high brain tumor uptake characteristics (Kabalka & Yao, 2003; Kabalka, Yao, & Navarane, 2005).
Stereoisomer Synthesis
All four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were synthesized, starting from a chirally derivatized unsaturated γ-lactam. This synthesis involved a photochemical [2+2] cycloaddition reaction, highlighting the compound's versatility in chemical synthesis (André et al., 2013).
Synthesis of β-Peptides
The synthesis of new β-peptides consisting of geminally disubstituted β-amino acids demonstrates the utility of 1-(aminomethyl)cycloalkanecarboxylic acids in peptide chemistry. The process involved coupling these amino acids through known methods, emphasizing their role in the creation of novel peptide structures (Seebach et al., 1998).
Applications in Medicinal Chemistry and Therapy
Boron Neutron Capture Therapy (BNCT) Agents
Several boronated unnatural cyclic amino acids were synthesized for potential use in BNCT. The syntheses focused on understanding the effect of molecular lipophilicity on biological activity, indicating their potential in cancer therapy (Kabalka, Wu, & Yao, 2008).
Conformational Studies for Drug Development
Crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives provided insights into the conformational preferences of these compounds, which is crucial for designing drugs with specific biological activities (Valle et al., 1988).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGYRXKVKIZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



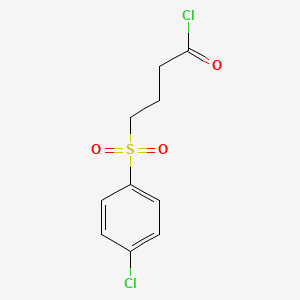
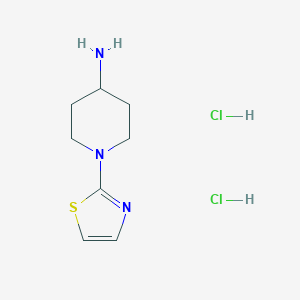
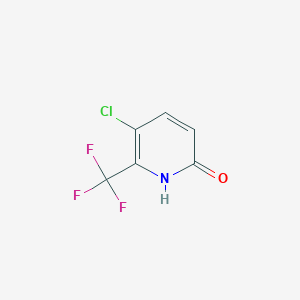
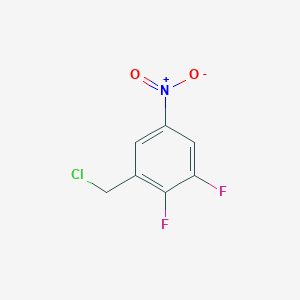
![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
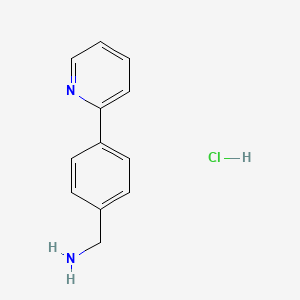
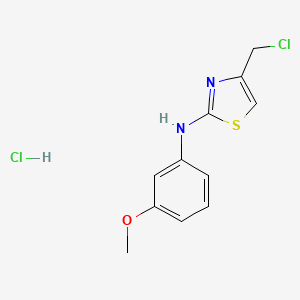
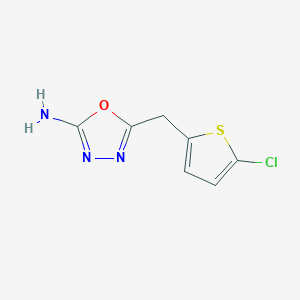
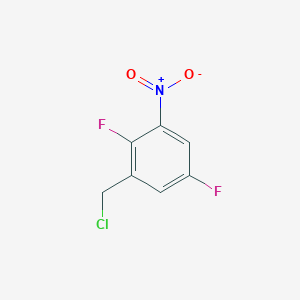
![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
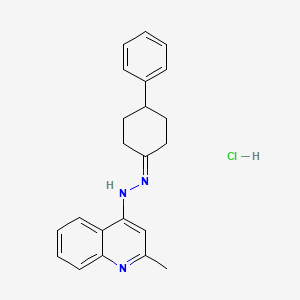
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)